2-cyano-N-(3-ethoxypropyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to "2-cyano-N-(3-ethoxypropyl)acetamide" involves key intermediate steps that are crucial for developing selective inhibitors and other significant compounds. For example, Jiang et al. (2011) detailed the preparation of a key intermediate for selective EGFR kinase inhibitors through a novel synthetic route, which could be analogous to methods used for synthesizing "this compound" (Jiang et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been studied using various spectroscopic techniques. For instance, Sharma et al. (2018) conducted a molecular docking analysis of an anticancer drug, showcasing the importance of molecular structure analysis in understanding the biological activities of these compounds (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving cyano and acetamide groups are diverse and lead to the formation of a range of heterocyclic compounds. Gouda et al. (2015) reviewed the chemical reactivity of a related compound, emphasizing its role as an intermediate in synthesizing novel heterocyclic systems, which may parallel the reactivity of "this compound" (Gouda et al., 2015).
Physical Properties Analysis
The physical properties of cyanoacetamide derivatives, including solubility, melting point, and other thermodynamic characteristics, are crucial for their application in chemical syntheses. Studies like those conducted by Papageorgiou et al. (1998) on solvent-dependent isomerism provide insights into the physical behavior of similar compounds under varying conditions (Papageorgiou et al., 1998).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, stability under different conditions, and potential for further functionalization, are essential aspects. Research on related compounds, such as the work by Ratcliff et al. (2012) on the synthesis and characterization of related cyanoximes, offers valuable data on the chemical behavior of "this compound" and its derivatives (Ratcliff et al., 2012).
Scientific Research Applications
Synthesis of Selective EGFR Kinase Inhibitors
A study by Jiang et al. (2011) highlighted the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for creating selective epidermal growth factor receptor (EGFR) kinase inhibitors. This compound plays a crucial role in developing anticancer agents due to its ability to inhibit the EGFR and EGFR-2 protein tyrosine kinases, which are essential targets in cancer therapy (Jiang et al., 2011).
Heterocyclic Synthesis
Gouda et al. (2015) discussed the chemical reactivity of a closely related compound, 2-cyano-N-(2-hydroxyethyl) acetamide, emphasizing its importance in synthesizing novel heterocyclic systems. These heterocycles are fundamental in developing new drugs and materials with various applications (Gouda et al., 2015).
Antimicrobial Dyes and Textile Finishing
Research by Shams et al. (2011) explored the synthesis of novel acyclic and heterocyclic dye precursors based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds demonstrated significant antimicrobial activity, making them suitable for dyeing and textile finishing processes with added antimicrobial properties (Shams et al., 2011).
Improved Synthetic Processes
Mao et al. (2012) described an improved synthetic route to N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, showcasing the efficiency of new methodologies in synthesizing complex organic molecules. This work emphasizes the continuous effort to enhance the scalability and cost-effectiveness of synthesizing pharmaceutical intermediates (Mao et al., 2012).
Future Directions
properties
IUPAC Name |
2-cyano-N-(3-ethoxypropyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-12-7-3-6-10-8(11)4-5-9/h2-4,6-7H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXWZTKRUQZGBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368313 |
Source
|
Record name | 2-cyano-N-(3-ethoxypropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15029-47-7 |
Source
|
Record name | 2-cyano-N-(3-ethoxypropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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